molecular formula C16H13N5O2 B2509804 2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole CAS No. 950254-05-4

2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole

Cat. No.: B2509804
CAS No.: 950254-05-4
M. Wt: 307.313
InChI Key: PVXVIQMLCMXGNV-UHFFFAOYSA-N
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Description

The compound 2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole features a 1,3,4-oxadiazole core substituted at position 2 with a 2-furyl group and at position 5 with a 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl moiety. The 2-furyl group introduces electron-rich aromaticity, while the 4-methylphenyl substituent on the triazole enhances lipophilicity, which may influence pharmacokinetic properties.

Properties

IUPAC Name

2-(furan-2-yl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c1-10-5-7-12(8-6-10)21-11(2)14(17-20-21)16-19-18-15(23-16)13-4-3-9-22-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXVIQMLCMXGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole involves multi-step procedures, typically starting with the preparation of the intermediate compounds necessary for the final structure. Here is a general synthetic route:

  • Preparation of 2-(2-furyl)-1,3,4-oxadiazole

    • Reagents: : Furan-2-carboxylic acid, thionyl chloride, hydrazine hydrate.

    • Conditions: : Heat at reflux temperature.

    • Reaction: : Furan-2-carboxylic acid reacts with thionyl chloride to form furan-2-carbonyl chloride. This intermediate then reacts with hydrazine hydrate to form furan-2-carbohydrazide. Cyclization of furan-2-carbohydrazide in the presence of an appropriate dehydrating agent forms 2-(2-furyl)-1,3,4-oxadiazole.

  • Preparation of 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

    • Reagents: : 4-methylbenzyl azide, 2-butyne-1,4-diol.

    • Conditions: : Click chemistry under copper(I)-catalyzed conditions.

    • Reaction: : 4-methylbenzyl azide reacts with 2-butyne-1,4-diol in the presence of copper(I) to form 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole.

  • Coupling and Cyclization

    • Reagents: : 2-(2-furyl)-1,3,4-oxadiazole and 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole.

    • Conditions: : Reflux in an appropriate solvent, such as ethanol or acetic acid.

    • Reaction: : The coupling reaction between 2-(2-furyl)-1,3,4-oxadiazole and 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole leads to the formation of the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of such a compound would involve optimized reaction conditions and scaling up of the synthesis to produce larger quantities. This often requires:

  • Optimization of reagent ratios and reaction times: to maximize yield and efficiency.

  • Advanced purification techniques: such as recrystallization, chromatography, or distillation to obtain the compound in high purity.

  • Automation of processes: to ensure consistent and reproducible production.

Chemical Reactions Analysis

Types of Reactions

2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole undergoes various chemical reactions:

  • Oxidation: : It can be oxidized to introduce additional functional groups or to change the oxidation state of existing groups.

  • Reduction: : Reduction reactions can be used to modify the electronic properties of the molecule.

  • Substitution: : Substituent groups on the furyl, triazolyl, or oxadiazolyl rings can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).

  • Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution reagents: : Halogenating agents, electrophilic or nucleophilic reagents under suitable conditions (e.g., light, heat, or catalysts).

Major Products Formed

  • Oxidation: : Introduction of carbonyl groups, formation of quinones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Variously substituted furyl, triazolyl, or oxadiazolyl derivatives.

Scientific Research Applications

2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole has several research applications:

  • In Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable compound for studying heterocyclic chemistry.

  • In Biology: : Investigated for its potential bioactivity, including antimicrobial, antifungal, and anticancer properties.

  • In Medicine: : Explored as a potential lead compound in drug discovery for various therapeutic applications.

  • In Industry: : Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action depends on the specific application:

  • In antimicrobial studies: : It targets microbial cell walls or proteins, disrupting vital processes.

  • In anticancer research: : It may inhibit cancer cell proliferation by interfering with DNA synthesis or cell division.

  • General pathway involvement: : It often involves binding to specific enzymes or receptors, triggering a cascade of biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole-Triazole Cores

Several compounds share the oxadiazole-triazole framework but differ in substituents, leading to variations in properties:

Table 1: Key Structural Analogues
Compound Name Oxadiazole Substituent (Position 2) Triazole Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 2-Furyl 5-Methyl, 1-(4-Methylphenyl) ~338.35 Furyl introduces H-bonding potential N/A
2-(4-Methoxyphenyl)-5-[5-Methyl-1-(3-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-1,3,4-Oxadiazole (6b) 4-Methoxyphenyl 5-Methyl, 1-(3-Methylphenyl) 337.35 Methoxy enhances solubility
2-(((1-(3,4-Dichlorophenyl)-1H-Triazol-4-yl)Methyl)Thio)-5-(4-Methoxybenzyl)-1,3,4-Oxadiazole (4c) 4-Methoxybenzyl 1-(3,4-Dichlorophenyl), Methylthio bridge 463.30 NF-κB inhibitor (IC50: 7.4 µM)
3-{5-Methyl-1-[(4-Methylphenyl)Methyl]-1H-Triazol-4-yl}-5-(Thiophen-2-yl)-1,2,4-Oxadiazole (BI81689) Thiophen-2-yl 5-Methyl, 1-(4-Methylphenylmethyl) 337.40 Thiophene increases π-π interactions
Key Observations :
  • Substituent Effects: Electron-Donating Groups: The 4-methoxyphenyl group in 6b improves solubility due to polarity, while the 2-furyl in the target compound may facilitate hydrogen bonding via its oxygen atom . Lipophilicity: The 4-methylphenyl group in the target compound and BI81689 enhances membrane permeability compared to polar substituents like methoxy .
  • Crystallographic Insights :

    • Compounds with triazole and oxadiazole cores often exhibit planar conformations, but substituents influence packing. For example, fluorophenyl groups in related structures induce perpendicular orientations, affecting π-π stacking . The target compound’s furyl group may adopt a similar out-of-plane orientation, altering crystal packing compared to phenyl or thiophenyl analogues.

Biological Activity

The compound 2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole , with the molecular formula C16H13N5O2C_{16}H_{13}N_5O_2 and a molecular weight of approximately 307.313 g/mol, has garnered attention in recent years for its diverse biological activities. This article reviews its biological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis.

Key Findings:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines including A549 (lung adenocarcinoma) and HCT116 (colon carcinoma).
  • IC50 Values : In one study, the compound showed an IC50 value of 6.2 μM against HCT116 cells and 43.4 μM against T47D breast cancer cells .
  • Mechanism : The anticancer activity is attributed to its ability to interfere with critical signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against a range of bacteria and fungi.

Key Findings:

  • Bacterial Strains : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.
  • Potential Applications : Its antimicrobial activity suggests potential as a lead compound for developing new antibiotics or antifungal agents .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties , which may be beneficial in treating various inflammatory diseases.

Key Findings:

  • Mechanism : The compound modulates inflammatory pathways, potentially reducing symptoms associated with conditions like rheumatoid arthritis and inflammatory bowel disease.
  • Clinical Relevance : Its anti-inflammatory effects position it as a candidate for further exploration in therapeutic applications targeting chronic inflammation .

Neuroprotective Potential

Emerging evidence suggests that the compound may have neuroprotective effects , particularly relevant in neurodegenerative disease models.

Key Findings:

  • Oxidative Stress Reduction : Studies indicate that it may help protect neuronal function by reducing oxidative stress.
  • Disease Models : Research is ongoing to evaluate its efficacy in models of Alzheimer’s disease and Parkinson’s disease .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
AnticancerIC50 values ranging from 6.2 μM to 43.4 μM; induces apoptosis
AntimicrobialEffective against multiple bacterial strains; potential for antibiotic development
Anti-inflammatoryModulates inflammatory pathways; potential therapeutic applications
NeuroprotectiveReduces oxidative stress; potential relevance in neurodegenerative diseases

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Anticancer Study : A study involving the treatment of A549 lung cancer cells demonstrated that the compound could significantly reduce cell viability compared to control groups.
  • Antimicrobial Efficacy : In vitro testing showed that the compound had a minimum inhibitory concentration (MIC) effective against resistant bacterial strains, suggesting its potential as a novel antimicrobial agent.
  • Neuroprotection Research : Preliminary studies using animal models of Alzheimer's disease indicated that administration of the compound led to improved cognitive function and reduced neuronal damage.

Q & A

Q. Methodological Approach :

  • SAR Studies : Compare IC₅₀ values of analogs with systematic substituent variations (see table below).
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) .

Q. Synthetic Guidance :

  • Introduce polar groups (e.g., -OH, -COOH) to enhance solubility without disrupting π-stacking .
  • Replace metabolically labile triazole hydrogens with deuterium for prolonged half-life .

What experimental controls are critical when evaluating this compound’s stability under varying pH and temperature?

Basic Research Question
Stability Protocols :

  • pH Studies : Incubate in buffers (pH 1–13) at 37°C for 24 hrs; monitor degradation via HPLC .
  • Thermal Analysis : TGA/DSC (heating rate 10°C/min) identifies decomposition points (>200°C typical) .

Q. Key Controls :

  • Blank runs (solvent-only) to distinguish solvent-mediated degradation.
  • Internal standards (e.g., 4-nitrobenzoic acid) for HPLC quantification .

How do crystal packing and intermolecular interactions influence the compound’s physicochemical behavior?

Advanced Research Question
Crystallographic analysis (SHELXL-refined structures) reveals:

  • Hydrogen bonds : Between oxadiazole N and furyl O (2.8–3.0 Å) enhance lattice stability .
  • π-π interactions : Between triazole and phenyl rings (3.4–3.6 Å spacing) affect solubility .

Q. Implications :

  • Poor aqueous solubility correlates with tight π-stacking, necessitating co-crystallization with cyclodextrins .

What are the limitations of current synthetic methods, and how can they be addressed?

Advanced Research Question
Challenges :

  • Low yields (<50%) in triazole-formation steps due to competing side reactions .
  • Scalability issues with POCl₃ due to safety concerns .

Q. Innovations :

  • Flow chemistry : Continuous reactors improve heat dissipation and reduce hazardous reagent handling .
  • Microwave-assisted synthesis : Reduces reaction time by 60% while maintaining yields .

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